
1-(2-Methoxypyridine-3-carbonyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxypyridine-3-carbonyl)pyrrolidine-3-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrrolidine derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 1-(2-Methoxypyridine-3-carbonyl)pyrrolidine-3-carboxylic acid is not fully understood. However, it has been proposed that it exerts its biological activities by modulating various signaling pathways. For example, it has been found to inhibit the NF-κB signaling pathway, which plays a key role in the inflammatory response. Additionally, it has been found to activate the p53 signaling pathway, which plays a key role in apoptosis.
Biochemical and Physiological Effects:
1-(2-Methoxypyridine-3-carbonyl)pyrrolidine-3-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Additionally, it has been found to induce apoptosis in cancer cells by activating the p53 signaling pathway. Furthermore, it has been found to protect neurons from oxidative stress-induced damage by reducing the production of reactive oxygen species (ROS).
実験室実験の利点と制限
One advantage of using 1-(2-Methoxypyridine-3-carbonyl)pyrrolidine-3-carboxylic acid in lab experiments is that it exhibits various biological activities, making it a promising candidate for further investigation. Additionally, it is relatively easy to synthesize, making it readily available for use in experiments. However, one limitation is that the mechanism of action is not fully understood, which may hinder the development of potential therapeutic applications.
将来の方向性
There are several future directions for the investigation of 1-(2-Methoxypyridine-3-carbonyl)pyrrolidine-3-carboxylic acid. One direction is to further investigate its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, further investigation into its potential as an anticancer agent is warranted, as it has been found to induce apoptosis in cancer cells. Furthermore, investigation into its potential as a neuroprotective agent is also warranted, as it has been found to protect neurons from oxidative stress-induced damage. Finally, further studies are needed to fully understand the mechanism of action of 1-(2-Methoxypyridine-3-carbonyl)pyrrolidine-3-carboxylic acid, which may lead to the development of potential therapeutic applications.
合成法
The synthesis of 1-(2-Methoxypyridine-3-carbonyl)pyrrolidine-3-carboxylic acid involves the reaction of 2-methoxypyridine-3-carboxylic acid with N-BOC-3-pyrrolidinecarboxylic acid. This reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then deprotected using trifluoroacetic acid (TFA) to obtain the desired compound.
科学的研究の応用
1-(2-Methoxypyridine-3-carbonyl)pyrrolidine-3-carboxylic acid has been found to exhibit various biological activities, making it a promising candidate for scientific research. It has been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, it has been investigated for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Furthermore, it has been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from oxidative stress-induced damage.
特性
IUPAC Name |
1-(2-methoxypyridine-3-carbonyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-18-10-9(3-2-5-13-10)11(15)14-6-4-8(7-14)12(16)17/h2-3,5,8H,4,6-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFAGRMLCFXPFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-Hydroxy-2-(1,4-oxazepan-4-yl)ethyl]benzonitrile](/img/structure/B7568690.png)
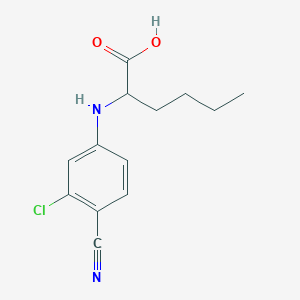
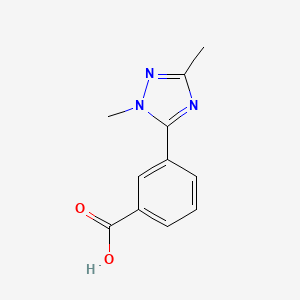
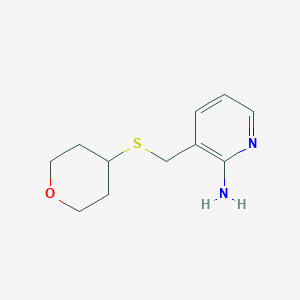
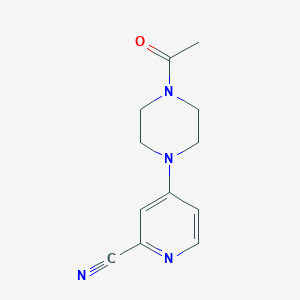
![3-[(4-Cyclopropyl-3-oxopyrazin-2-yl)amino]propane-1-sulfonamide](/img/structure/B7568725.png)
![(E)-2-cyano-N-[4-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B7568734.png)


![1-(4-Chlorophenyl)-3-[3-methoxypropyl(methyl)amino]propan-1-one](/img/structure/B7568776.png)
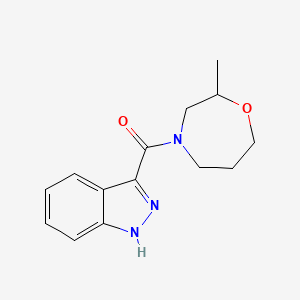
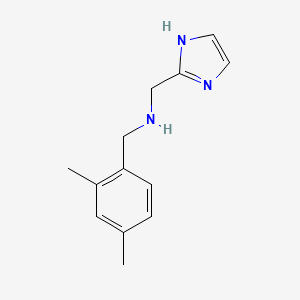
![5-[2-(3-Bromophenyl)pyrrolidin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B7568795.png)
![(2R)-1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568803.png)